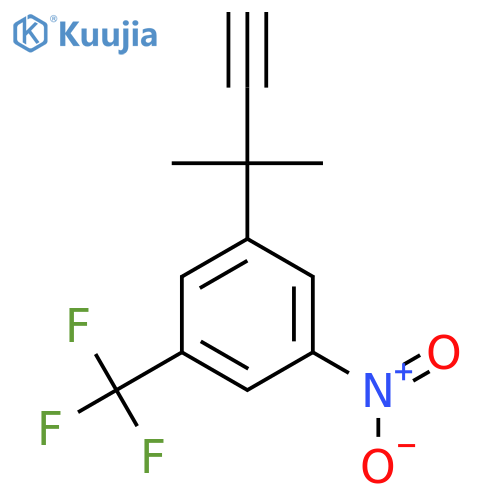Cas no 2229584-21-6 (1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)

2229584-21-6 structure
商品名:1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene
- EN300-1962362
- 2229584-21-6
-
- インチ: 1S/C12H10F3NO2/c1-4-11(2,3)8-5-9(12(13,14)15)7-10(6-8)16(17)18/h1,5-7H,2-3H3
- InChIKey: QRPMZFYNKKGCCE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CC(=C1)C(C#C)(C)C)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 257.06636305g/mol
- どういたいしつりょう: 257.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962362-0.25g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.25g |
$1328.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-2.5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 2.5g |
$2828.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 5g |
$4184.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-0.1g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.1g |
$1269.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-5.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1962362-10.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1962362-10g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 10g |
$6205.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-0.5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.5g |
$1385.0 | 2023-09-17 | ||
| Enamine | EN300-1962362-1.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1962362-0.05g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.05g |
$1212.0 | 2023-09-17 |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 関連文献
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
2229584-21-6 (1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
